1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

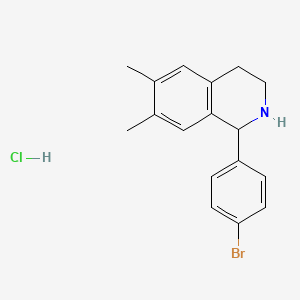

1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by a bromine-substituted phenyl group at position 1 and methyl groups at positions 6 and 7 of the isoquinoline core (Fig. 1). The bromophenyl group enhances lipophilicity and may influence receptor binding affinity, while the methyl substituents could alter metabolic stability compared to methoxy or ethoxy analogs .

Properties

IUPAC Name |

1-(4-bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN.ClH/c1-11-9-14-7-8-19-17(16(14)10-12(11)2)13-3-5-15(18)6-4-13;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBWOPHJAYFMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(NCC2)C3=CC=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

A common method for synthesizing 2-aryl-3,4-dihydroisoquinolines, which are precursors to tetrahydroisoquinolines, is the cyclocondensation of 2-(2-bromoethyl)benzaldehyde derivatives with primary amines. However, for 6,7-dimethyl substituted derivatives, this approach faces difficulties:

- The synthesis of the key intermediate 2-(2-bromoethyl)-4,5-dimethoxybenzaldehyde (analogous to 6,7-dimethyl substitution) is challenging.

- Direct bromination of 6,7-dimethoxy isochroman and subsequent treatment with hydrobromic acid often leads to polymerization rather than the desired bromoaldehyde intermediate.

- A two-step approach involving treatment of 6,7-dimethoxyisochroman with ethyl orthoformate in the presence of BF3 at −78°C, followed by acetyl bromide treatment, yields the intermediate but with low overall yield (~13%).

Amide Cyclization and Reduction

Patented methods describe a multi-step synthesis starting from substituted phenethylamines and benzoyl chlorides:

- Formation of N-(phenethyl)benzamide via reaction of substituted phenethylamine with benzoyl chloride in the presence of base (e.g., pyridine or aqueous sodium hydroxide).

- Cyclization of the amide using polyphosphoric acid or related reagents at elevated temperatures (~100–200°C) to form 3,4-dihydroisoquinoline intermediates.

- Reduction of the 3,4-dihydroisoquinoline with sodium borohydride in methanol at room temperature over 12–15 hours to yield the tetrahydroisoquinoline.

- Subsequent alkylation at the 1-position with 4-bromophenyl derivatives (e.g., 4-bromophenylpropane or 4-bromophenyl ethyl bromide) to install the 4-bromophenyl substituent.

- Isolation of the product as the hydrochloride salt by treatment with HCl in isopropanol or similar solvents.

Transfer Hydrogenation of Dihydroisoquinoline

More recent methods utilize transfer hydrogenation catalyzed by chiral Ru(II) complexes to obtain enantiomerically enriched tetrahydroisoquinolines:

- Starting from 3,4-dihydroisoquinoline intermediates bearing the 6,7-dimethyl substitution and 1-(4-bromophenyl) substituent.

- Transfer hydrogenation with formic acid/triethylamine azeotropic mixtures in the presence of Ru(II) chiral catalysts yields the tetrahydroisoquinoline core with high enantiomeric excess.

- The resulting free base is converted to the hydrochloride salt by treatment with HCl in isopropanol, followed by recrystallization.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of N-(phenethyl)benzamide | Phenethylamine + benzoyl chloride, pyridine or NaOH | Amide intermediate |

| 2 | Cyclization | Polyphosphoric acid, 100–200°C | 3,4-Dihydroisoquinoline intermediate |

| 3 | Reduction | Sodium borohydride in methanol, RT, 12–15 h | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline |

| 4 | Alkylation | 4-Bromophenyl alkyl bromide, base | 1-(4-Bromophenyl)-6,7-dimethyl tetrahydroisoquinoline |

| 5 | Salt formation | HCl in isopropanol, recrystallization | Hydrochloride salt of target compound |

Yield and Purity Considerations

- Yields for key intermediates vary widely, with some steps such as bromination and aldehyde formation being low-yielding (~13%).

- Alkylation steps typically provide moderate yields (20–50%).

- Purification by recrystallization of the hydrochloride salt ensures high purity.

- Chiral transfer hydrogenation methods can achieve high enantiomeric excess, important for biological activity.

Summary of Research Findings

- Direct bromination routes to key intermediates are often problematic due to polymerization.

- Multi-step amide cyclization and reduction remain reliable but involve harsh conditions and moderate yields.

- Modern catalytic hydrogenation methods improve stereoselectivity and product quality.

- Conversion to hydrochloride salt stabilizes the compound and facilitates isolation.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

Substitution: Bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Quinone Derivatives: Oxidation reactions yield quinone derivatives, which are important in various chemical and biological applications.

Reduced Isoquinoline Derivatives: Reduction reactions produce reduced isoquinoline derivatives, which have potential pharmaceutical applications.

Substituted Derivatives: Substitution reactions result in the formation of various functionalized isoquinoline derivatives.

Scientific Research Applications

Applications in Scientific Research

-

Pharmacological Studies

- The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive substances. Studies have indicated that it may exhibit properties that affect neurotransmitter systems, suggesting possible applications in treating neurological disorders.

-

Organic Synthesis

- As a building block in organic synthesis, this compound can be utilized to create more complex molecules. Its bromophenyl group can serve as a versatile starting point for further functionalization, enabling the synthesis of novel compounds with desired biological activities.

-

Material Science

- Recent research has explored the use of tetrahydroisoquinolines in the development of new materials with specific electronic properties. The unique structure of 1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride allows for potential applications in organic electronics and photonic devices.

Case Study 1: Neuropharmacological Potential

A study published in the Journal of Medicinal Chemistry examined the effects of various tetrahydroisoquinoline derivatives on dopamine receptors. The findings suggested that this compound could modulate dopamine receptor activity, indicating its potential use in treating conditions like Parkinson's disease and schizophrenia.

| Study Reference | Findings |

|---|---|

| Journal of Medicinal Chemistry | Modulation of dopamine receptors |

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry study published in Organic Letters, researchers successfully used this compound as an intermediate to synthesize new isoquinoline derivatives. These derivatives showed promising antibacterial activity against various pathogens.

| Study Reference | Synthesis Details |

|---|---|

| Organic Letters | Used as an intermediate for isoquinoline derivatives |

Case Study 3: Material Development

Research published in Advanced Materials highlighted the use of tetrahydroisoquinolines in creating conductive polymers. The study demonstrated that incorporating this compound into polymer matrices improved their electrical conductivity significantly.

| Study Reference | Application |

|---|---|

| Advanced Materials | Improved electrical conductivity in polymers |

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

- Bromophenyl vs. Dimethylaminophenyl: The target compound’s bromophenyl group likely enhances steric bulk and electron-withdrawing effects compared to the electron-donating dimethylamino group in ’s analog. This may reduce receptor binding affinity but improve metabolic stability .

- Methyl vs.

Pharmacological Efficacy and Toxicity

Analgesic and Anti-Inflammatory Activity:

- The dimethylaminophenyl-methoxy analog () demonstrated 3.3× greater anti-inflammatory potency than diclofenac sodium at 0.5 mg/kg, with a high therapeutic index .

- Drotaverine () and papaverine () lack significant analgesic activity, emphasizing the importance of substituents in determining therapeutic application.

Toxicity Profiles:

- Brominated analogs like 1-(3′-bromo-4′-hydroxyphenyl)-6,7-methylenedioxy-THIQ () showed lower acute toxicity (LD50 = 280 mg/kg) compared to non-brominated derivatives, suggesting bromine’s position influences safety .

- Methyl groups in the target compound may reduce hepatotoxicity risks associated with methoxy group demethylation .

Metabolic and Clinical Considerations

- Metabolism : Methoxy and ethoxy groups (e.g., ) are prone to oxidative demethylation/deethylation, generating reactive metabolites. Methyl groups in the target compound may avoid this, enhancing safety .

Biological Activity

1-(4-Bromophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a prominent group of alkaloids known for their various pharmacological effects. The structural diversity of THIQs allows for a wide range of biological activities, including anti-inflammatory, analgesic, neuroprotective, and anticancer properties . The specific compound in focus, this compound, exhibits unique characteristics that contribute to its biological profile.

Antioxidant Activity

Research indicates that THIQ derivatives demonstrate significant antioxidant properties. The presence of the bromophenyl group in this compound enhances its ability to scavenge free radicals and reduce oxidative stress. A study highlighted that compounds with similar structures exhibited potent antioxidant activities by inhibiting lipid peroxidation and enhancing cellular antioxidant defenses .

Neuroprotective Effects

Tetrahydroisoquinolines have been investigated for their neuroprotective effects against neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase (AChE) has been documented, suggesting potential benefits in treating Alzheimer's disease. In vitro studies showed that this compound could significantly lower AChE activity with an IC50 comparable to established inhibitors like donepezil .

Antimicrobial Properties

The antimicrobial efficacy of THIQs has also been explored. Research indicates that this compound exhibits activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies of tetrahydroisoquinoline derivatives reveal that modifications at specific positions on the isoquinoline ring can significantly influence biological activity. For instance:

- Bromine Substitution : The presence of the bromine atom at the para position of the phenyl ring enhances lipophilicity and biological activity.

- Dimethyl Groups : The dimethyl substitutions at positions 6 and 7 contribute to increased potency against AChE and enhance neuroprotective effects due to improved binding affinity .

Case Studies

Several case studies have explored the biological effects of this compound:

- Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation.

- Antimicrobial Efficacy : In vitro tests showed effective inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations (MIC values ranging from 10 to 50 µg/mL) when treated with this compound .

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.